molecular formula C15H23F3N2O3 B15299481 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

Cat. No.: B15299481
M. Wt: 336.35 g/mol
InChI Key: BFKZZPCIJCYQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diazaspiro[45]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings share a single atom, and it includes functional groups such as carboxylic acid and trifluoroacetyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)19-9-7-14(10-19)6-4-5-8-20(14)11(21)15(16,17)18/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKZZPCIJCYQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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